Trt-PEG4-C2-acid
Description
Contextualization within Contemporary Chemical Biology and Medicinal Chemistry
Trt-PEG4-C2-acid is a heterobifunctional linker that has found a crucial role in the design and synthesis of sophisticated molecular constructs for therapeutic and research purposes. medchemexpress.com Its primary application lies in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. medchemexpress.comimmunomart.org These chimeras consist of two active ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comimmunomart.org this compound serves as a versatile building block for constructing the linker component of these PROTACs, highlighting its importance in the advancement of targeted protein degradation strategies. medchemexpress.com
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Bioconjugation and Molecular Architectures
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect different molecular entities. chempep.com Their use in biological applications began in the 1970s to enhance the properties of conjugated molecules. chempep.com PEG linkers are highly valued in bioconjugation for a unique combination of properties that improve the performance of resulting conjugates, such as antibody-drug conjugates (ADCs) and PROTACs. immunomart.orgchempep.compurepeg.com
Key properties of PEG linkers include:
Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the water solubility of hydrophobic molecules, which is critical for their application in aqueous biological environments. chempep.comthermofisher.com
Biocompatibility and Low Immunogenicity : PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications. chempep.comthermofisher.com
Improved Pharmacokinetics : PEGylation—the process of attaching PEG chains—can shield molecules from enzymatic degradation and reduce clearance by the kidneys, thereby extending their circulation half-life in the body. purepeg.com
Flexibility : The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can be crucial for allowing conjugated molecules to interact optimally with their respective biological targets. chempep.com
The development of monodisperse PEG linkers, which have a defined and uniform molecular weight and length (like the PEG4 moiety in this compound), has enabled more precise control over the architecture and properties of the final bioconjugate. chempep.com
Functional Significance of Constituent Moieties in this compound
The utility of this compound stems from the distinct and complementary functions of its three key components: the trityl group, the PEG4 chain, and the terminal carboxylic acid.
The trityl (Trt) group, or triphenylmethyl, is a sterically bulky protecting group widely used in organic synthesis to transiently block reactive functional groups, particularly alcohols, amines, and thiols. total-synthesis.comontosight.ainih.gov Its primary function is to prevent a specific functional group from participating in unwanted side reactions during a multi-step synthesis. ontosight.ai
Key features of the trityl group include:
Acid Lability : The Trt group is readily cleaved under mild acidic conditions (e.g., using acetic acid or trifluoroacetic acid), while remaining stable to a wide range of other reagents. total-synthesis.comontosight.ai This allows for its selective removal without disturbing other protecting groups or sensitive parts of the molecule. ontosight.ai
Steric Hindrance : Its large size allows for the selective protection of sterically accessible functional groups, such as primary alcohols, over more hindered secondary or tertiary ones. total-synthesis.com
Hydrophobicity : The three phenyl rings confer a high degree of hydrophobicity, which can be useful in the purification of intermediates in carbohydrate and peptide chemistry. total-synthesis.comresearchgate.net
In the context of this compound, the trityl group typically protects a thiol (-SH) group, which can later be deprotected to allow for conjugation to another molecule. ontosight.ai
The PEG4 chain consists of four repeating ethylene oxide units. This discrete-length spacer is central to the function of this compound as a linker. thermofisher.com It imparts several beneficial properties to the molecules it connects. chempep.comaxispharm.com
| Property | Contribution of the PEG4 Chain |
| Hydrophilicity | The ethylene oxide units form hydrogen bonds with water, significantly increasing the aqueous solubility of the overall conjugate. chempep.comthermofisher.com |
| Flexibility | The PEG4 chain acts as a flexible spacer, allowing the two ends of the linker to move relatively freely, which can be critical for enabling the conjugated molecules to bind to their targets simultaneously. chempep.com |
| Biocompatibility | PEG is well-tolerated in biological systems and helps to reduce the immunogenicity of the attached molecules. thermofisher.comaxispharm.com |
| Defined Length | The use of a monodisperse PEG4 unit provides precise control over the distance between the conjugated moieties, which is essential for optimizing biological activity, particularly in PROTACs. researchgate.net |
This modulation of physical and biological properties is a key reason for the widespread use of PEG linkers in modern drug development and chemical biology. purepeg.comresearchgate.net
The terminal carboxylic acid (-COOH) group on the this compound molecule serves as a versatile and highly useful reactive handle for chemical modification. nih.govthermofisher.com Carboxylic acids are fundamental functional groups in organic chemistry, particularly for forming stable covalent bonds with other molecules. biopharmaspec.comlibretexts.org
The most common application of the carboxylic acid terminus in this context is the formation of an amide bond through reaction with a primary or secondary amine. thermofisher.com This reaction, often facilitated by coupling reagents like carbodiimides (e.g., EDAC), is a cornerstone of bioconjugation and peptide synthesis. nih.govthermofisher.com It allows for the stable attachment of the linker to a protein, peptide, or small molecule that possesses a free amine group. biopharmaspec.com This robust and efficient coupling chemistry makes the carboxylic acid terminus an ideal anchor point for initiating the assembly of complex molecular architectures like PROTACs and other bioconjugates. nih.govresearchgate.net
Properties
Molecular Formula |
C30H36O6S |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H36O6S/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15H,16-25H2,(H,31,32) |
InChI Key |
FHFDKLXSFADOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Trt Peg4 C2 Acid and Advanced Derivatives
General Synthetic Strategies for Trt-PEG4-C2-acid
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step, sequential construction from a single starting point. pediaa.com | Independent synthesis of fragments followed by late-stage coupling. fiveable.mescholarsresearchlibrary.com |
| Efficiency | Overall yield drops significantly with each additional step. pediaa.comwikipedia.org | Generally higher overall yields as the longest sequence is shorter. pediaa.comscholarsresearchlibrary.com |
| Time | Can be time-consuming due to the sequential nature. fiveable.me | Allows for parallel synthesis of fragments, potentially saving time. fiveable.me |
| Purification | Requires purification after each step in the main sequence. | Purification is focused on individual fragments and the final product. |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of PEG-containing linkers like this compound necessitates careful optimization of reaction conditions. Key parameters that are typically adjusted include temperature, pH, reaction time, and the molar ratio of reactants and catalysts. biopharminternational.com
For instance, in coupling reactions involving PEG linkers, adjusting the pH can be critical for maximizing the efficiency of specific functional groups, such as N-hydroxysuccinimide (NHS) esters, which perform best at a pH of 7.5–8.5. precisepeg.com The concentration of the protein or other biomolecules, along with the PEG-to-protein molar ratio, must also be carefully controlled to favor the desired PEGylated product and minimize side reactions. biopharminternational.com The choice of solvent is also crucial, as it must ensure the solubility of all reactants while not interfering with the reaction. For PEGylation, both aqueous and organic solvents can be employed, with the PEG spacer itself enhancing solubility. precisepeg.com
| Parameter | Importance | Typical Considerations |
|---|---|---|
| pH | Affects the reactivity of functional groups. biopharminternational.com | Optimized based on the specific chemistry (e.g., pH 7.5-8.5 for NHS esters). precisepeg.com |
| Temperature | Influences reaction rate and stability of reactants. biopharminternational.com | Balanced to ensure a reasonable reaction time without degrading sensitive molecules. |
| Reactant Ratio | Controls the stoichiometry and degree of modification. biopharminternational.com | Excess of one reagent may be used to drive the reaction to completion. |
| Reaction Time | Determines the extent of reaction completion. biopharminternational.com | Monitored to maximize product formation while minimizing side-product formation. acs.org |
| Solvent | Affects solubility and reactivity. | Must be compatible with all reactants and reaction conditions. precisepeg.com |
Integration of the this compound Scaffold into Complex Molecular Constructs
The utility of this compound lies in its ability to be seamlessly incorporated into larger, more complex molecules using established synthetic techniques. Its bifunctional nature allows for directional and controlled conjugation.
Solid-Phase Synthesis Techniques (e.g., Peptide Synthesis, Oligonucleotide Synthesis)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry where this compound serves as a valuable building block. peptide.comnih.gov In SPPS, a peptide is assembled stepwise while anchored to an insoluble resin support. nih.govchempep.com The Trt group is particularly useful for protecting the side chain of amino acids like Cysteine (Cys). creative-peptides.compeptide.com The linker can be incorporated by coupling its carboxylic acid end to a free amino group on the growing peptide chain. Alternatively, an amino acid, such as Cys(Trt), can be modified with the PEG4-C2-acid portion before being used in SPPS. The Trt group's lability to mild acid allows for its selective removal without cleaving the peptide from many common resins. peptide.comcsic.es
Similarly, in solid-phase oligonucleotide synthesis, which is typically performed on a controlled pore glass (CPG) support, linkers are essential for introducing modifications. lumiprobe.comatdbio.com this compound can be used to functionalize custom synthesis supports or be incorporated as a 5' or 3' modification. The process involves a cycle of de-blocking, coupling, capping, and oxidation. wikipedia.org The trityl group, or its more common derivative dimethoxytrityl (DMT), is a standard protecting group for the 5'-hydroxyl of nucleosides in this process. atdbio.combiosearchtech.com
Solution-Phase Coupling Methodologies for Bioconjugation
In solution-phase bioconjugation, this compound is used to link molecules, often biomolecules like proteins or antibodies, to other payloads such as small molecule drugs. nih.gov The carboxylic acid end of the linker is typically activated, for example, by converting it into an NHS ester or using carbodiimide (B86325) coupling agents like EDC, to facilitate reaction with nucleophilic groups (e.g., lysine (B10760008) amines) on a protein. precisepeg.com
The Trt-protected end of the linker can be attached to a payload molecule beforehand. This strategy allows for the controlled, stepwise assembly of the bioconjugate. The reaction conditions, including buffer, pH, and temperature, must be carefully optimized to ensure the stability and activity of the biomolecule while achieving efficient conjugation. biopharminternational.com Following conjugation, purification techniques such as size-exclusion chromatography or affinity chromatography are employed to isolate the desired product from unreacted components. precisepeg.com
Advanced Protecting Group Chemistry in this compound Synthesis and Application
The trityl (Trt) group is a bulky alkyl-type protecting group that plays a pivotal role in the utility of this compound. creative-peptides.com Its primary function is to mask a reactive functional group, most commonly a thiol (on cysteine) or an amine, preventing it from participating in unwanted side reactions during synthesis. creative-peptides.combiosynth.com
The key advantage of the Trt group lies in its acid lability. It can be removed under relatively mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). creative-peptides.comcsic.es This allows for orthogonal deprotection schemes, where the Trt group can be removed without affecting other protecting groups that are stable to acid but labile to bases (like Fmoc) or other reagents. biosynth.com
Variations of the trityl group, such as monomethoxytrityl (Mmt) and dimethoxytrityl (DMT), offer different degrees of acid lability, allowing for even finer control in complex multi-step syntheses. peptide.comug.edu.pl For example, the Mmt group is more acid-labile than Trt and can be removed with as little as 1% TFA in DCM, enabling its selective cleavage in the presence of a Trt group. peptide.comcsic.es This hierarchical deprotection strategy is invaluable in the synthesis of branched peptides or molecules requiring site-specific modifications. sigmaaldrich.com
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |
|---|---|---|---|
| Triphenylmethyl | Trt | Mild acid (e.g., 5-10% TFA in DCM). creative-peptides.comcsic.es | Bulky, provides good protection for thiols and amines; orthogonal to Fmoc. creative-peptides.com |
| Monomethoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM). peptide.comcsic.es | More acid-labile than Trt, allowing for selective deprotection. ug.edu.pl |
| Dimethoxytrityl | DMT | Mild acid (e.g., 3% TCA or DCA in DCM). wikipedia.org | Standard for 5'-OH protection in oligonucleotide synthesis. biosearchtech.com |
| tert-Butoxycarbonyl | Boc | Stronger acid (e.g., neat TFA). creative-peptides.com | Common α-amino protecting group in Boc-based SPPS. peptide.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF). creative-peptides.com | Common α-amino protecting group in Fmoc-based SPPS. peptide.com |
Selective Application and Deprotection of the Trityl Group
The trityl (Trt) group, a triphenylmethyl moiety, serves as a crucial acid-labile protecting group in the synthesis of this compound and its derivatives. fiveable.metotal-synthesis.com Its application is particularly valuable for protecting primary alcohols, amines, and thiols due to its steric bulk, which often allows for selective protection of less hindered functional groups. total-synthesis.com
Application: The protection of a hydroxyl group with trityl chloride is typically carried out in the presence of a base like pyridine, which also serves to neutralize the HCl byproduct generated during the reaction. total-synthesis.com The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. total-synthesis.com The trityl group's hydrophobicity is an advantageous characteristic, especially in carbohydrate chemistry, for protecting polar molecules. total-synthesis.com
Deprotection: The removal of the trityl group is accomplished under acidic conditions. total-synthesis.comcommonorganicchemistry.com The stability of the trityl cation, which is formed as an intermediate, facilitates this process. total-synthesis.com A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups within the molecule. fiveable.me Common reagents for deprotection include trifluoroacetic acid (TFA) or milder acids like acetic acid. total-synthesis.comcommonorganicchemistry.com The acid-labile nature of the trityl group is a cornerstone of its utility, allowing for its removal without affecting other protecting groups that are stable to acid but labile to bases or hydrogenolysis. libretexts.orgwikipedia.org
| Condition | Reagents | Purpose | Key Considerations |
| Protection | Trityl chloride (Trt-Cl), Pyridine, DMAP (optional) | To selectively protect primary alcohols or other nucleophiles. total-synthesis.com | Pyridine acts as a base to capture HCl byproduct. DMAP can catalyze the reaction. total-synthesis.com |
| Deprotection | Trifluoroacetic acid (TFA), Acetic Acid | To remove the trityl protecting group. total-synthesis.comcommonorganicchemistry.com | The reaction proceeds via a stable trityl cation intermediate. total-synthesis.com Nucleophilic scavengers may be needed to prevent side reactions. total-synthesis.com |
Orthogonal Protection Strategies for Multi-functional Compound Synthesis
Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under distinct chemical conditions without affecting the others. wikipedia.orgbiosynth.com This approach is fundamental for the synthesis of complex, multi-functional molecules derived from this compound, as it allows for the sequential modification of different parts of the molecule. iris-biotech.de
A widely used orthogonal pairing in peptide and complex molecule synthesis is the combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and acid-labile groups like tert-butyl (tBu) or trityl (Trt). iris-biotech.decblpatras.gr The Fmoc group is typically used for protecting α-amino groups and is removed with a base, such as piperidine. iris-biotech.deontosight.ai In contrast, tBu and Trt groups, often used for side-chain protection, are removed with acid. iris-biotech.deontosight.ai
The trityl group and its more acid-labile derivatives, such as 4-methoxytrityl (Mmt) and 2-chlorotrityl (2-ClTrt), offer a spectrum of acid lability. peptide.comsigmaaldrich.com This allows for fine-tuned deprotection strategies. For instance, a highly acid-sensitive group like Mmt or 2-ClTrt can be removed with very dilute TFA (e.g., 1%), leaving tBu and even standard Trt groups intact. iris-biotech.desigmaaldrich.com This enables selective deprotection and modification of a specific site while the rest of the molecule remains protected. cblpatras.grsigmaaldrich.com This strategy is invaluable for creating branched peptides or attaching reporter molecules to specific side chains. iris-biotech.desigmaaldrich.com
| Protecting Group | Abbreviation | Used For | Deprotection Conditions | Orthogonality |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino groups | Base (e.g., Piperidine) iris-biotech.de | Orthogonal to acid-labile groups (tBu, Trt). biosynth.com |
| tert-Butyl | tBu | Hydroxyls, Carboxyls iris-biotech.de | Strong Acid (e.g., 95% TFA) iris-biotech.de | Orthogonal to base-labile (Fmoc) and very acid-labile (Mmt, 2-ClTrt) groups. researchgate.net |
| Trityl | Trt | Hydroxyls, Thiols, Amides, Imidazoles total-synthesis.comiris-biotech.depeptide.com | Acid (e.g., 90% TFA) peptide.com | Orthogonal to Fmoc. Quasi-orthogonal to tBu (can be removed selectively under milder acid conditions). cblpatras.gr |
| Methoxytrityl / 2-Chlorotrityl | Mmt / 2-ClTrt | Hydroxyls, Thiols sigmaaldrich.com | Very Mild Acid (e.g., 1% TFA in DCM) iris-biotech.desigmaaldrich.com | Orthogonal to Fmoc and tBu. Allows for selective deprotection in the presence of Trt and tBu. sigmaaldrich.com |
| N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl | Dde | Side-chain Amino groups | 2% Hydrazine in DMF iris-biotech.decreative-peptides.com | Orthogonal to both acid- and base-labile groups, enabling unique modifications. iris-biotech.de |
Purification and Isolation Techniques for this compound-based Intermediates and Final Products
The purification of PEGylated compounds like this compound presents unique challenges due to the properties of the polyethylene (B3416737) glycol (PEG) chain, which is neutral, hydrophilic, and can lead to heterogeneous reaction mixtures. nih.govrsc.org Consequently, high-resolution fractionation techniques are essential for isolating intermediates and final products with high purity. mcmaster.ca
Chromatographic Methods:
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective for removing low molecular weight impurities, unreacted PEG, and other small molecules from the larger PEGylated product. nih.gov However, its resolution may be insufficient to separate PEGylated species that differ by only a few PEG units, especially for higher molecular weight products. nih.gov
Reverse Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity. The bulky, hydrophobic trityl group on this compound makes RPC a suitable technique for purification. It is widely used for purifying peptides and small molecules and can be effective on an analytical scale for separating positional isomers of PEGylated conjugates. nih.gov
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobic interactions, similar to RPC but under less denaturing, aqueous salt conditions. mcmaster.ca It serves as a valuable complementary technique to IEX, especially for proteins or molecules that are difficult to purify by other means.
Non-Chromatographic Methods:
Membrane-Based Separation: Techniques like ultrafiltration and diafiltration are simple, scalable methods that separate molecules based on size. nih.gov They are efficient for removing small impurities and for buffer exchange. More advanced hybrid methods, such as inducing micellar formation of PEGylated proteins with a salt and then using microfiltration, are also being developed for faster, scalable purification. mdpi.com
Aqueous Two-Phase Systems (ATPS): This liquid-liquid extraction technique involves partitioning the components of a mixture between two immiscible aqueous phases, often polymer-based. rsc.org It has been successfully used to separate PEGylated conjugates from the unreacted protein and to fractionate products based on their degree of PEGylation. rsc.org
| Technique | Principle of Separation | Application in this compound Purification |
| Size Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Removal of small molecule reactants and byproducts. nih.gov |
| Ion Exchange Chromatography (IEX) | Net Charge | Separation of charged intermediates from neutral species. nih.gov |
| Reverse Phase Chromatography (RPC) | Hydrophobicity | High-resolution purification of the final product and intermediates, leveraging the hydrophobic Trt group. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (Aqueous Conditions) | Alternative or complementary to IEX and RPC for challenging separations. |
| Ultrafiltration / Diafiltration | Molecular Weight Cutoff | Removal of salts and low molecular weight impurities. nih.gov |
Role of Trt Peg4 C2 Acid in Targeted Protein Degradation Protacs
Rational Design Principles for Trt-PEG4-C2-acid-based PROTAC Linkers
The design of the linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and, most importantly, its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
The this compound linker provides a balance of flexibility and defined length. The tetra-ethylene glycol (PEG4) unit imparts flexibility, allowing the PROTAC to adopt a wide range of conformations. This conformational plasticity is crucial for enabling the target protein and the E3 ligase to come together in an orientation that is optimal for the transfer of ubiquitin from the E3 ligase to the target protein. The length of the PEG4 chain also provides sufficient distance to span the space between the binding pockets of the target protein and the E3 ligase, which can vary significantly depending on the specific proteins involved.
| Linker Component | Key Feature | Contribution to PROTAC Function |
| Trityl (Trt) | Bulky, hydrophobic group | Can influence solubility and cell permeability. Often used as a protecting group in synthesis. |
| PEG4 | Flexible, hydrophilic chain | Provides optimal length and conformational flexibility to facilitate ternary complex formation. Enhances solubility. |
| C2-acid | Carboxylic acid terminus | Serves as a versatile attachment point for conjugation to protein ligands via amide bond formation. |
The carboxylic acid group of this compound is a versatile handle for conjugation to E3 ligase ligands. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and hydroxyproline-containing molecules for VHL, typically possess an amine functionality that can readily form a stable amide bond with the carboxylic acid of the this compound linker.
The synthesis generally involves activating the carboxylic acid of the linker, for example, by converting it to an active ester, followed by reaction with the amine group on the E3 ligase ligand. The choice of coupling reagents and reaction conditions is crucial to ensure high-yield and clean conjugation without affecting the integrity of the E3 ligase ligand.
Similarly, the this compound linker can be conjugated to a ligand that binds to the target protein. The specific attachment point on the target protein ligand is a critical design parameter. It must be a position that does not disrupt the ligand's binding to the target protein. Computational modeling and structural biology techniques, such as X-ray crystallography, are often employed to identify suitable attachment vectors on the target protein ligand.
Once a suitable attachment point is identified, a functional group, typically an amine, is introduced if not already present. This amine can then be coupled to the carboxylic acid of the this compound linker, which already has the E3 ligase ligand attached, to complete the PROTAC synthesis. The orientation of the target protein relative to the E3 ligase, dictated by the linker's attachment points, is a key determinant of successful ubiquitination.
Development of Advanced PROTAC Architectures Employing this compound Linkers
Design of Bifunctional and Trifunctional Degrader Constructs
Bifunctional degraders, the standard PROTAC design, consist of one warhead for the protein of interest (POI) and one for an E3 ligase, connected by a linker like this compound. nih.gov The PEG component of this linker can help to optimize the distance and orientation between the POI and the E3 ligase, which is a critical determinant of successful ubiquitination and subsequent degradation. nih.gov
The development of such multi-specific degraders aims to achieve synergistic degradation of multiple pathological proteins or to enhance the degradation of a single target by engaging it at multiple points. The flexibility and hydrophilicity imparted by the PEG4 chain would be beneficial in managing the increased molecular size and complexity of these advanced constructs.
Investigation of Cleavable and Non-Cleavable Linker Variants within the PROTAC Framework
The stability of the linker is a key consideration in PROTAC design, leading to the development of both non-cleavable and cleavable linker strategies. broadpharm.com
Non-Cleavable Linkers:
A linker is considered non-cleavable when it is composed of stable chemical bonds that are not expected to be broken down within the cell. biochempeg.com PROTACs constructed with non-cleavable linkers, such as those based on stable ether and amide bonds, rely on the entire ternary complex to facilitate the transfer of ubiquitin to the target protein. The PROTAC molecule is then released intact after the target is sent to the proteasome for degradation. The this compound linker, in its basic form, would be considered a non-cleavable linker due to the stability of its ether and carbon-carbon bonds. The primary advantage of non-cleavable linkers is their stability, which can lead to a more predictable pharmacokinetic profile. purepeg.com
Cleavable Linkers:
Cleavable linkers are designed to be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes that are more abundant in tumor cells. broadpharm.com This strategy can be employed to release the active PROTAC molecule preferentially at the site of action, potentially reducing systemic exposure and off-target effects. While the foundational structure of this compound is non-cleavable, it could be chemically modified to incorporate cleavable moieties. For example, an ester bond could be introduced, which would be susceptible to hydrolysis by intracellular esterases.
The choice between a cleavable and non-cleavable linker strategy depends on the specific therapeutic application and the desired pharmacological profile of the PROTAC.
Advanced Bioconjugation and Functionalization Strategies Utilizing Trt Peg4 C2 Acid
Amide Bond Formation Reactions for Conjugate Assembly
The carboxylic acid group of Trt-PEG4-C2-acid is a key functional handle for conjugation, primarily through the formation of stable amide bonds with amine-containing molecules. This reaction is a cornerstone of bioconjugation due to its reliability and the prevalence of amino groups in biomolecules such as proteins and peptides.
Exploration of Coupling Reagents and Conditions for Carboxylic Acid Activation
To facilitate amide bond formation, the carboxylic acid of this compound must first be activated. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a more reactive leaving group. The choice of coupling reagent and reaction conditions is critical to ensure high yield and minimize side reactions. Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable activated ester.
Other phosphonium-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium-based reagents, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also widely employed for their efficiency and ability to suppress racemization. The selection of the appropriate reagent and conditions, including solvent, temperature, and pH, depends on the specific biomolecule being conjugated and its stability.
Table 1: Common Coupling Reagents for Carboxylic Acid Activation
| Coupling Reagent | Additive | Typical Reaction Conditions |
| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | NHS (N-Hydroxysuccinimide) | Aqueous buffer (pH 4.5-7.5) or organic solvent (e.g., DMF, DMSO) |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Organic solvent (e.g., DMF, CH2Cl2) |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt or DIPEA | Organic solvent (e.g., DMF) |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Organic solvent (e.g., DMF) |
Site-Specific Conjugation Approaches for Targeted Bioconjugates
Achieving site-specific conjugation is crucial for creating homogeneous and well-defined bioconjugates with preserved biological activity. The carboxylic acid of this compound can be directed to specific sites on a biomolecule. For proteins, this often involves targeting the N-terminal amine or the epsilon-amine of lysine (B10760008) residues. However, to achieve greater specificity, strategies involving unnatural amino acids with unique functional groups or enzymatic modifications can be employed. By controlling the reaction conditions, such as pH, it is possible to preferentially target the more acidic N-terminal alpha-amine over the more basic lysine epsilon-amines, leading to a higher degree of site-selectivity.
Bioorthogonal Ligation and "Click Chemistry" with this compound Derivatives
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. "Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Modifying this compound to include bioorthogonal functional groups opens up a powerful toolbox for bioconjugation.
Introduction of Click Handles (e.g., Azide, Alkyne) via the Carboxylic Acid Terminus
The carboxylic acid of this compound serves as a convenient point for the introduction of "click" reactive partners. For instance, it can be reacted with an amine-containing azide or alkyne through standard amide bond formation, thereby converting the linker into a bioorthogonal reagent. This derivatization allows for subsequent conjugation to molecules bearing the complementary functional group. For example, reacting the activated this compound with an amino-alkyne will yield an alkyne-functionalized PEG linker.
Application of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Related Reactions
Once functionalized with an azide or a strained alkyne, such as dibenzocyclooctyne (DBCO), this compound derivatives can participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. SPAAC is a copper-free click chemistry reaction that proceeds rapidly at physiological conditions, making it ideal for live-cell labeling and in vivo applications. A this compound derivative containing a DBCO group, for instance, can react specifically with an azide-modified biomolecule to form a stable triazole linkage. This strategy has been successfully used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates.
Conjugation to Diverse Biomolecules
The versatility of this compound and its derivatives allows for conjugation to a wide array of biomolecules. Through the methodologies described above, this linker can be attached to:
Proteins and Peptides: By targeting amine groups on amino acid residues.
Antibodies: For the development of antibody-drug conjugates (ADCs), where the PEG spacer can improve solubility and pharmacokinetic properties.
Oligonucleotides: By reacting with modified nucleotides containing amine or other suitable functional groups.
Small Molecules: To create probes for cellular imaging or to develop targeted drug delivery systems.
The choice of conjugation strategy depends on the nature of the biomolecule and the desired properties of the final conjugate. The PEG4 spacer in this compound is particularly beneficial as it can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate.
Functionalization of Peptides and Proteins
The unique structure of this compound makes it a versatile tool for the functionalization of peptides and proteins. The carboxylic acid moiety of the linker can be activated to react with primary amines present on these biomolecules, such as the N-terminal amine or the side chain of lysine residues. This process, known as PEGylation, can confer several advantageous properties to the modified peptide or protein.
The covalent attachment of the PEG4 chain can enhance the solubility and stability of peptides and proteins, which is particularly beneficial for hydrophobic molecules. Furthermore, the PEG spacer can protect the biomolecule from enzymatic degradation, thereby increasing its in vivo half-life. The trityl group on the other end of the linker serves as a temporary protecting group for a reactive amine. This protected amine can be deprotected at a later stage to allow for the attachment of other molecules of interest, such as fluorescent dyes, targeting ligands, or therapeutic agents. This step-wise approach enables the precise and controlled synthesis of complex bioconjugates.
Detailed Research Findings:
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an active ester.
Conjugation to the Peptide/Protein: The activated linker is then reacted with the peptide or protein, leading to the formation of a stable amide bond with an available amine group.
Purification of the Conjugate: The resulting this compound-peptide/protein conjugate is purified to remove any unreacted linker and reagents.
Deprotection of the Trityl Group: The trityl protecting group is removed under acidic conditions to expose the terminal amine.
Further Functionalization: The newly exposed amine can then be used for subsequent conjugation reactions.
This strategy allows for the site-specific modification of peptides and proteins, enabling the creation of well-defined bioconjugates with tailored properties.
| Component | Function in Peptide/Protein Functionalization | Relevant Chemical Reaction |
| Trityl (Trt) Group | Protects a terminal amine for subsequent, orthogonal conjugation steps. | Acid-labile deprotection (e.g., with trifluoroacetic acid). |
| PEG4 Spacer | Increases solubility, reduces steric hindrance, and can improve pharmacokinetic properties. | Covalently attached linker. |
| Carboxylic Acid | Enables covalent attachment to primary amines on the peptide or protein. | Amide bond formation (e.g., via EDC/NHS chemistry). |
Modification and Labeling of Oligonucleotides
The application of this compound can be extended to the modification and labeling of oligonucleotides. Synthetic oligonucleotides can be synthesized with a variety of modifications, including the incorporation of a primary amine at either the 5' or 3' terminus, or internally. This amine serves as a handle for the attachment of molecules like this compound.
The conjugation process is analogous to that for peptides and proteins. The carboxylic acid of the linker is activated and reacted with the amino-modified oligonucleotide to form a stable amide bond. The resulting conjugate possesses a terminal trityl-protected amine, which can be deprotected to allow for the attachment of a wide range of labels. These labels can include fluorescent dyes for detection in various molecular biology applications, biotin for affinity purification, or other moieties to modulate the properties of the oligonucleotide.
Detailed Research Findings:
Specific data on the use of this compound for oligonucleotide modification is not prevalent in the reviewed literature. However, the use of similar heterobifunctional linkers is a common strategy in oligonucleotide chemistry. The PEG4 spacer in this compound is particularly advantageous in this context as it can improve the solubility of the often-hydrophobic labels and reduce potential steric interference between the label and the oligonucleotide, which could otherwise affect hybridization properties.
The ability to introduce a protected amine allows for a modular approach to oligonucleotide labeling. A single batch of amino-modified oligonucleotide can be conjugated with this compound and then, after deprotection, can be aliquoted and labeled with different functional molecules as needed. This provides flexibility in experimental design and can be more cost-effective than synthesizing multiple pre-labeled oligonucleotides.
| Modification Step | Description | Purpose |
| 1. Synthesis of Amino-Modified Oligonucleotide | An oligonucleotide is synthesized with a primary amine at a specific position. | To provide a reactive site for conjugation. |
| 2. Conjugation with this compound | The activated carboxylic acid of the linker reacts with the amine on the oligonucleotide. | To attach the protected linker to the oligonucleotide. |
| 3. Purification of the Conjugate | The oligonucleotide-linker conjugate is purified from excess reagents. | To ensure the purity of the final product. |
| 4. Trityl Deprotection | The Trt group is removed to expose the terminal amine. | To prepare the conjugate for the final labeling step. |
| 5. Labeling with a Reporter Molecule | The exposed amine is reacted with an activated reporter molecule (e.g., an NHS-ester of a fluorescent dye). | To attach the desired label for detection or other functional purposes. |
Applications in Advanced Molecular Tool and Probe Development
Design and Synthesis of Chemical Probes for Biological Research
The unique architecture of Trt-PEG4-C2-acid facilitates its use as a versatile linker in the synthesis of chemical probes designed to investigate biological systems. The PEG4 chain enhances aqueous solubility and provides spatial separation between the conjugated moieties, which can be critical for maintaining their independent functions.
This compound is a suitable linker for creating fluorescent and affinity labeling probes. The synthetic strategy typically involves coupling a molecule of interest (e.g., a ligand for a specific protein) to one end of the linker and a reporter tag (a fluorophore or an affinity handle like biotin) to the other.
The synthetic utility of this compound in this context is outlined below:
Selective Deprotection: The acid-labile trityl (Trt) group can be selectively removed to expose a primary amine. This amine can then be coupled to a targeting ligand that has a compatible functional group (e.g., an activated carboxylic acid).
Carboxylic Acid Activation: The terminal carboxylic acid on the other end of the PEG linker can be activated (e.g., as an NHS ester) and reacted with an amine-containing fluorescent dye or affinity tag.
This sequential approach allows for the precise assembly of bifunctional probes. The PEG4 spacer is particularly advantageous as it minimizes potential steric hindrance between the targeting molecule and the reporter tag, and it can reduce non-specific binding of the probe. axispharm.com For instance, fluorescent PEG linkers are widely used to tag proteins for cellular imaging studies. axispharm.com
| Component | Function | Example Moiety | Conjugation Site on Linker |
| Targeting Ligand | Binds to a specific biological target (e.g., receptor, enzyme) | Small molecule inhibitor, peptide | Amine (after Trt deprotection) |
| This compound | Provides solubility, flexibility, and spacing | N/A | N/A |
| Reporter Tag | Enables detection or purification of the target | Fluorescein (fluorescent), Biotin (affinity) | Carboxylic acid |
Photoaffinity labeling (PAL) is a powerful technique to identify and study ligand-protein interactions by forming a covalent bond upon photoactivation. nih.gov Reagents for PAL consist of a targeting ligand, a photoreactive group, and often a reporter tag for identification. This compound can serve as the central linker to assemble these components.
The design of a PAL probe using this linker would involve:
Conjugating a targeting molecule to the deprotected amine end of the linker.
Attaching a photoreactive group, such as a benzophenone or a diazirine, to the carboxylic acid end. nih.gov
The linker's flexibility and hydrophilicity can help position the photoreactive group within the binding site of the target protein, increasing the efficiency of covalent cross-linking upon UV irradiation. nih.govmdpi.com If a reporter tag is also needed, a more complex linker with an additional attachment point, or a tag integrated into the photoreactive group, would be employed. nih.gov
Contributions to Supramolecular Assemblies and Functional Materials
The physicochemical properties of the polyethylene (B3416737) glycol chain are central to its role in the formation of larger, ordered structures. While specific research detailing the use of this compound in supramolecular assemblies is not prominent, the characteristics of its PEG component are highly relevant to this field.
Polyethylene glycol (PEG) is widely used in supramolecular chemistry to create self-assembling systems due to its hydrophilicity, biocompatibility, and distinct solvating properties. nih.gov By incorporating this compound into larger molecules, its PEG4 segment can influence the self-assembly process.
The amphiphilic nature that arises when PEG is conjugated to hydrophobic molecules can drive the formation of micelles, vesicles, or other nanostructures in aqueous environments. The defined length of the PEG4 unit allows for precise control over the hydrophilic portion of the resulting macromolecule, influencing the geometry and stability of the final supramolecular assembly.
PEG derivatives are fundamental components in the synthesis of hydrogels for biomedical research. These water-swollen polymer networks can be designed to mimic the extracellular matrix and are used in 3D cell culture and tissue engineering.
This compound can be used as a cross-linking or functionalizing agent in the formation of hydrogels.
Cross-linking: The bifunctional nature of the molecule allows it to link two different polymer chains together. For example, after deprotection of the amine, both the amine and the carboxylic acid can be reacted with complementary functional groups on polymer backbones to form a cross-linked network.
Functionalization: The linker can be used to tether bioactive molecules, such as peptides or growth factors, to the hydrogel matrix. This is achieved by first incorporating the linker into the polymer network and then using the remaining functional group to attach the desired molecule. This approach allows for the creation of "smart" hydrogels that can interact with cells in a specific manner.
This compound in Multi-component Systems for Targeted Molecular Recognition
The most well-documented application of this compound is in the field of targeted protein degradation, specifically as a linker for PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.commybiosource.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.com
A PROTAC molecule is a classic example of a multi-component system, comprising:
A ligand that binds to the target protein of interest (the "warhead").
A ligand that recruits an E3 ubiquitin ligase (the "anchor").
A linker that connects the two ligands.
This compound is frequently used as a building block for this linker component. mybiosource.commedchemexpress.com The linker's role is critical for the PROTAC's efficacy, as its length, flexibility, and chemical nature dictate the ability of the two ligands to simultaneously bind their respective proteins and form a stable ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov
The PEG4 component of this compound offers several advantages in PROTAC design:
Solubility and Permeability: PEG chains are known to improve the solubility and cell permeability of PROTAC molecules, which are often large and lipophilic. biochempeg.comjenkemusa.com
Optimal Length: The length of the PEG4 chain provides sufficient separation between the two ligands to allow for the formation of a productive ternary complex without significant steric clash. nih.gov
Synthetic Tractability: As a bifunctional building block, it simplifies the modular synthesis of PROTAC libraries where the linker length and composition are varied to optimize degradation activity. biochempeg.comnih.gov
| PROTAC Component | Function | Role of this compound |
| Warhead Ligand | Binds to the target protein. | The deprotected amine of the linker is typically used for conjugation to the warhead. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | This compound serves as a flexible, hydrophilic spacer. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | The carboxylic acid of the linker is used for conjugation to the E3 ligase ligand. |
The systematic use of PEG-based linkers like this compound has been instrumental in advancing the field of targeted protein degradation, enabling the development of potent and selective degraders for a wide range of therapeutic targets. nih.govjenkemusa.com
Design of Ligand-Linker Constructs for Enhanced Binding
The precise design of ligand-linker constructs is paramount in the development of targeted therapies and molecular probes. The linker component, such as this compound, plays a crucial role in modulating the binding affinity and specificity of a ligand to its target. The PEG4 component of this compound, a tetraethylene glycol spacer, offers several advantages in this context.
The inherent flexibility of the PEG chain allows the attached ligand to adopt an optimal orientation for binding to its target protein. This conformational adaptability can lead to a more stable and higher-affinity interaction. Furthermore, the hydrophilic nature of the PEG linker can enhance the solubility of the entire construct, which is often a critical factor for biological applications.
Research in the broader field of Proteolysis Targeting Chimeras (PROTACs) has extensively demonstrated the impact of linker composition and length on the efficacy of these molecules. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the stability and efficiency of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase). While specific studies detailing the binding enhancement conferred by the this compound linker are not extensively available, the principles derived from the study of similar PEG-based linkers are highly relevant.
Table 1: Physicochemical Properties of PEG Linkers in Ligand-Linker Constructs
| Property | Contribution of PEG Linker | Implication for Binding Affinity |
| Flexibility | Allows for optimal conformational sampling of the ligand. | Facilitates the formation of a stable binding pose, potentially increasing affinity. |
| Hydrophilicity | Improves the aqueous solubility of the overall construct. | Can prevent non-specific hydrophobic interactions and aggregation, leading to more specific binding. |
| Length | Dictates the distance and orientation between the ligand and other functional moieties. | Optimal linker length is crucial for achieving productive binding interactions without steric hindrance. |
Exploration of Multivalent Presentation of Functional Moieties
Multivalency, the simultaneous presentation of multiple ligands, is a powerful strategy to enhance the avidity and specificity of molecular interactions. The this compound linker is a valuable tool in the construction of such multivalent systems. The carboxylic acid terminus of the molecule provides a convenient attachment point for coupling to various scaffolds, such as nanoparticles, polymers, or dendrimers, which can serve as the backbone for the multivalent display of functional moieties.
The PEG4 spacer in this compound is particularly advantageous in this context. It provides sufficient spacing between the individual ligands, minimizing steric hindrance and allowing each ligand to interact independently with its target. This spatial separation is critical for achieving the desired avidity enhancement.
For instance, in the development of multivalent probes for cellular imaging or targeted drug delivery, multiple copies of a targeting ligand can be conjugated to a central scaffold using a linker like this compound. This multivalent presentation can lead to significantly stronger binding to cells that overexpress the target receptor compared to monovalent probes, a phenomenon known as the "multivalency effect."
While direct research examples detailing the use of this compound in multivalent constructs are limited in publicly available literature, the principles of multivalent design strongly support its utility. The combination of its defined length, flexibility, and chemical functionality makes it an ideal candidate for researchers aiming to create potent and specific multivalent molecular tools.
Table 2: Design Considerations for Multivalent Constructs Using PEG Linkers
| Design Parameter | Role of the PEG Linker | Desired Outcome |
| Ligand Density | The length of the linker influences the achievable density of ligands on the scaffold. | Optimal ligand density is required to maximize avidity without causing steric clashes. |
| Accessibility | The flexible PEG chain ensures that the ligands are accessible for binding to their targets. | Enhanced target recognition and binding. |
| Overall Size | The PEG linker contributes to the overall hydrodynamic radius of the construct. | Can influence the pharmacokinetic and biodistribution properties of the multivalent probe. |
Computational and Theoretical Studies of Trt Peg4 C2 Acid and Its Conjugates
Molecular Dynamics Simulations of Linker Conformation and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and flexibility of molecules over time. For PROTACs incorporating the Trt-PEG4-C2-acid linker, MD simulations provide atomic-level insights into how the linker's flexibility influences the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and an E3 ligase.
The inherent flexibility of the PEG4 chain in this compound allows it to adopt a wide range of conformations. MD simulations can map this conformational space, identifying low-energy, stable conformations that may be preferentially adopted in solution and within the ternary complex. The conformational dynamics of the linker are crucial, as they can impact the distance and orientation between the two protein-binding ends of the PROTAC, which in turn affects the cooperativity of ternary complex formation.
Research findings from MD simulations of PEGylated molecules and PROTACs with PEG linkers indicate that the PEG chain does not behave as a simple, rigid spacer. Instead, it is highly dynamic, with its conformation being influenced by interactions with the solvent and the proteins it connects. The ether oxygens in the PEG backbone can form hydrogen bonds with water, contributing to the linker's solubility and conformational preferences.
A typical MD simulation protocol for a PROTAC containing a this compound linker would involve the setup of a simulation box containing the PROTAC, the target protein, the E3 ligase, and explicit solvent molecules. The system is then subjected to energy minimization, followed by a period of equilibration and a production run, during which the trajectory of the atoms is recorded. Analysis of this trajectory can reveal key information about the linker's behavior.
Interactive Data Table: Representative Parameters for MD Simulation of a this compound-based PROTAC Ternary Complex
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |
| Solvent Model | TIP3P or SPC/E | Explicitly represents water molecules to simulate a physiological environment. |
| Simulation Box | Cubic or dodecahedron | Defines the periodic boundary conditions for the simulation. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates physiological pressure. |
| Simulation Time | 100-1000 ns | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |
| Time Step | 2 fs | The interval at which the equations of motion are integrated. |
The results of such simulations can be used to calculate various properties of the linker, including its root-mean-square deviation (RMSD) to measure conformational stability, radius of gyration to assess its compactness, and end-to-end distance to understand its extension.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules with high accuracy. For this compound, QM calculations can provide valuable information about the reactivity of its terminal carboxylic acid group, which is crucial for its conjugation to other molecules.
These calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is key to predicting how the molecule will interact with other chemical species. For instance, the reactivity of the carboxylic acid can be assessed by calculating its acidity (pKa) and the susceptibility of its carbonyl carbon to nucleophilic attack.
Interactive Data Table: Predicted Electronic Properties of a Model PEG4-C2-acid Linker from DFT Calculations
| Property | Predicted Value (arbitrary units) | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons; higher energy indicates greater reactivity. |
| LUMO Energy | 1.5 eV | Relates to the ability to accept electrons; lower energy indicates greater reactivity. |
| HOMO-LUMO Gap | 8.7 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule, which influences solubility and intermolecular interactions. |
| Mulliken Charge on Carbonyl Carbon | +0.6 e | Indicates the electrophilicity of this atom, predicting its susceptibility to nucleophilic attack during conjugation reactions. |
By understanding the electronic structure and reactivity of this compound, researchers can better design and control the bioconjugation process, ensuring efficient and specific attachment to the desired protein or molecule.
Docking and Molecular Modeling of this compound-based Ternary Complexes in PROTAC Systems
Molecular docking and modeling are essential computational techniques for predicting and analyzing the three-dimensional structure of the ternary complex formed by a PROTAC, its target protein, and an E3 ligase. In the context of a PROTAC utilizing the this compound linker, these methods are used to assess whether the linker can effectively bridge the two proteins and facilitate the necessary protein-protein interactions for ubiquitination.
The process typically begins with the individual crystal structures or homology models of the target protein and the E3 ligase. The warhead and E3 ligase-binding moieties of the PROTAC are docked into their respective binding pockets on the proteins. The this compound linker is then modeled to connect these two moieties. Due to the linker's flexibility, a key challenge is to sample its conformational space to identify arrangements that allow for a stable and productive ternary complex.
Computational approaches can generate an ensemble of possible ternary complex structures. These models are then evaluated based on various scoring functions that consider factors such as intermolecular energies, shape complementarity, and the formation of favorable interactions like hydrogen bonds and hydrophobic contacts. The linker itself can also participate in interactions with the proteins, and these are crucial to analyze.
Interactive Data Table: Key Interactions to Analyze in a Modeled this compound-based Ternary Complex
| Interaction Type | Location | Potential Significance |
| Hydrogen Bonds | Between linker ether oxygens and protein residues | Can stabilize the linker conformation and the overall ternary complex. |
| Hydrophobic Contacts | Between linker ethylene (B1197577) groups and nonpolar protein residues | Contribute to the stability of the protein-protein interface. |
| van der Waals Interactions | Throughout the protein-linker-protein interface | Provide overall stabilization of the ternary complex. |
| Protein-Protein Interactions | Between the target protein and the E3 ligase | Essential for the cooperativity of ternary complex formation and subsequent ubiquitination. |
The insights gained from these models can guide the optimization of the linker length, composition, and attachment points to enhance the stability and productivity of the ternary complex, ultimately leading to more effective protein degradation.
Predictive Modeling for Optimization of Bioconjugation Efficiency and Specificity
Predictive modeling, including the use of machine learning algorithms, is an emerging area in the optimization of bioconjugation processes. For a linker like this compound, which is designed to be conjugated to other molecules, predictive models can be developed to forecast the efficiency and specificity of the conjugation reaction under various conditions.
These models are typically trained on experimental data from a range of bioconjugation reactions. The input features, or descriptors, for these models can include properties of the linker (e.g., its length, flexibility, and electronic properties derived from QM calculations), the molecule it is being conjugated to (e.g., the accessibility and reactivity of the target functional group on a protein), and the reaction conditions (e.g., pH, temperature, and catalyst).
Once trained, these models can be used to predict the outcome of new, untested bioconjugation reactions. This can significantly reduce the amount of experimental work required to optimize the conjugation process. For example, a model could predict the optimal pH for conjugating this compound to a specific lysine (B10760008) residue on a target protein, maximizing the yield and minimizing non-specific reactions.
Interactive Data Table: Example of a Predictive Model for Bioconjugation Efficiency
| Model Component | Description | Example |
| Algorithm | The type of machine learning model used. | Random Forest, Support Vector Machine, or Neural Network |
| Input Descriptors | The molecular and reaction properties used to make predictions. | Linker length, pKa of the carboxylic acid, solvent accessible surface area of the target residue, reaction pH. |
| Output | The property being predicted. | Reaction yield (%), site-specificity (%). |
| Performance Metrics | How the accuracy of the model is evaluated. | R-squared (for regression), accuracy and precision (for classification). |
The application of predictive modeling to the bioconjugation of this compound and its derivatives has the potential to accelerate the development of new bioconjugates by enabling a more rational and data-driven approach to their design and synthesis.
Analytical and Spectroscopic Characterization Methodologies for Trt Peg4 C2 Acid Based Constructs
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone technique for the analysis of Trt-PEG4-C2-acid-based constructs, providing critical information on molecular weight, identity, and purity. For decades, mass spectrometry (MS) has been the technique of choice for PEGylated protein characterization in terms of accurate average molecular weight and degree of PEGylation. nih.gov
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a synthesized construct's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy and resolution, HRMS allows for the determination of the exact molecular weight. This precision enables the differentiation between compounds with the same nominal mass but different elemental formulas, a crucial step in verifying the successful synthesis of the target this compound conjugate. Techniques like electrospray ionization (ESI) are often coupled with HRMS to analyze these large and often complex molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both the purification and characterization of this compound-based constructs. virscidian.com This method separates the target molecule from impurities and reaction by-products prior to mass analysis. As PROTACs are essentially two active moieties connected by a linker, they are susceptible to metabolic cleavage, making detection and quantification a critical part of the drug discovery process. lcms.cz
A rapid UPLC-MS/MS method can be employed for the measurement of PROTACs and their metabolites. lcms.cz The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of analytes at very low concentrations, often in the picogram-per-milliliter range in complex biological matrices like plasma. sciex.comwaters.com This sensitivity is crucial for pharmacokinetic studies. intertek.com
Table 1: Illustrative LC-MS/MS Parameters for PROTAC Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the gradient. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |
| Gradient | Linear gradient (e.g., 5-95% B) | To elute compounds with varying polarities. |
| Flow Rate | 0.3 - 0.6 mL/min | Optimized for analytical-scale columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective for ionizing nitrogen-containing PROTACs. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. It provides atom-level information about the chemical structure, connectivity, and conformation of this compound and its conjugates.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the primary structure of the this compound linker and its subsequent conjugates. nih.gov
¹H NMR: Provides information on the number and type of protons in a molecule. The characteristic repeating ethylene (B1197577) glycol units of the PEG chain give rise to a distinct, intense signal typically around 3.6 ppm in CDCl₃. researchgate.net Other protons, such as those on the trityl (Trt) protecting group and the C2-acid moiety, will have specific chemical shifts and coupling patterns that confirm the linker's integrity. The integration of these signals can also help determine the degree of PEGylation. nih.gov
¹³C NMR: Offers a wider chemical shift range compared to ¹H NMR, providing more resolved signals for each unique carbon atom. nih.gov This is particularly useful for confirming the carbon backbone of the entire construct. The carbonyl carbon of the acid group and the carbons of the ethylene glycol units have characteristic chemical shifts. For instance, the repeating ether carbons in a PEG chain typically resonate around 70 ppm. researchgate.netresearchgate.net
Table 2: Typical NMR Chemical Shifts for a PEG Moiety
| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -O-CH₂ -CH₂ -O- | 3.6 |
| ¹³C | -O-C H₂-C H₂-O- | 70 |
| ¹³C | -C OOH | 170-175 |
Note: Chemical shifts are dependent on the solvent and the specific chemical environment.
For larger, more complex constructs where ¹D NMR spectra may suffer from signal overlap, advanced 2D NMR techniques are employed to resolve ambiguities and confirm the structure. These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the protons within the C2-acid alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing an unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule and confirming the linkage points between the this compound linker and the ligands it connects.
Chromatographic Analysis for Compound Separation and Purity Assessment
Chromatographic techniques are essential for both the purification of this compound-based constructs and the assessment of their purity. The choice of method depends on the specific properties of the conjugate, such as size, hydrophobicity, and charge.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most common methods for purity analysis. nih.gov Separation is based on the hydrophobicity of the analytes. chromatographyonline.com The trityl group on the linker imparts significant hydrophobicity, allowing for good retention and separation on non-polar stationary phases like C18. A gradient elution with a water/acetonitrile mobile phase system is typically used. The dispersity of the attached PEG chain can lead to peak broadening in RP-HPLC. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). waters.com This technique is particularly useful for separating successfully formed, high-molecular-weight PROTACs from smaller unreacted starting materials or degradation products.
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This can be useful for purifying the final deprotected construct where the terminal carboxylic acid is ionized, or for separating positional isomers if the attached ligands have ionizable groups.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under less denaturing aqueous salt conditions compared to RP-HPLC, which can be advantageous for preserving the structure of larger biomolecule conjugates.
Table 3: Comparison of Chromatographic Techniques for Purity Assessment
| Technique | Principle of Separation | Primary Application for this compound Constructs |
|---|---|---|
| RP-HPLC | Hydrophobicity | Purity assessment, separation of reaction intermediates. |
| SEC | Hydrodynamic Size | Removal of unreacted linkers/ligands, aggregate analysis. |
| IEX | Net Charge | Purification of charged constructs, separation of isomers. |
| HIC | Hydrophobicity (Aqueous) | Purification of biomolecule conjugates under native-like conditions. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of constructs containing the this compound moiety. nih.govresearchgate.net Given the amphipathic nature of this linker, possessing a bulky hydrophobic trityl (Trt) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, various HPLC modes can be utilized.
Size-Exclusion Chromatography (SEC) can be employed to separate larger constructs, such as PEGylated proteins or oligonucleotides, from unreacted starting materials. nih.gov The addition of the this compound linker increases the hydrodynamic radius of the parent molecule, leading to an earlier elution time compared to the unmodified species.
Illustrative HPLC Purity Analysis Data:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 260 nm |
| Retention Time | Conjugate: 15.2 min |
| Purity | >98% |
This table represents a typical HPLC method for purity assessment of a small molecule conjugate containing the this compound linker. Actual parameters would be optimized for each specific molecule.
The use of complementary detectors, such as a Charged Aerosol Detector (CAD), can be beneficial as it provides a more uniform response for non-volatile analytes, which is particularly useful for quantifying PEGylated species that may have poor UV absorbance. chromatographyonline.comthermofisher.com
Reversed-Phase HPLC (RP-HPLC) for Hydrophobicity Profiling
Reversed-Phase HPLC (RP-HPLC) is a powerful tool not only for purification and purity analysis but also for characterizing the hydrophobicity of molecules containing the this compound linker. nih.govlcms.czchromatographyonline.comresearchgate.net The retention time in RP-HPLC is directly related to the hydrophobicity of the analyte; more hydrophobic compounds interact more strongly with the nonpolar stationary phase (e.g., C18 or C8) and thus have longer retention times.
The hydrophobicity imparted by the linker is a critical parameter, especially in the development of PROTACs, as it can influence cell permeability and pharmacokinetic properties. nih.gov For instance, modifying a linker by replacing a PEG unit with a phenyl ring has been shown to dramatically improve passive permeability. nih.gov RP-HPLC provides a straightforward method to rank the relative hydrophobicities of a series of related constructs.
Illustrative RP-HPLC Data for Hydrophobicity Profiling:
| Compound | Description | Retention Time (min) |
| Parent Molecule | Small molecule drug | 8.5 |
| Conjugate 1 | Parent Molecule + this compound | 17.8 |
| Conjugate 2 | Parent Molecule + PEG4-C2-acid | 12.3 |
This table illustrates the expected increase in retention time, and thus hydrophobicity, upon conjugation with the this compound linker compared to the parent molecule and a similar linker lacking the hydrophobic trityl group. The data is representative.
Future Directions and Emerging Research Avenues for Trt Peg4 C2 Acid
Expanding the Scope of Trt-PEG4-C2-acid in Novel PROTAC Design and Targeted Degradation Platforms
The versatility of the this compound linker is paving the way for its incorporation into next-generation PROTAC designs that promise enhanced specificity and efficacy. Researchers are actively exploring its role in the architecture of trivalent PROTACs, which are engineered to bring an additional protein into the proximity of the target protein-E3 ligase complex, potentially modulating the degradation process or achieving synergistic therapeutic effects. The defined length and flexibility of the PEG4 motif in this compound are critical for optimizing the spatial arrangement of these multi-component systems.
Furthermore, the integration of this compound into photo-controlled PROTACs represents a significant leap forward in achieving temporal and spatial control over protein degradation. By incorporating photo-cleavable or photo-isomerizable moieties into the linker, the activity of the PROTAC can be precisely controlled by light, allowing for targeted protein knockdown in specific tissues or at specific times. This approach minimizes off-target effects and opens up new avenues for fundamental research and therapeutic applications.
Another promising frontier is the development of tissue-specific PROTACs. By conjugating this compound-containing PROTACs to tissue-specific ligands, such as antibodies or small molecules that recognize cell surface receptors unique to certain cell types, the targeted degradation machinery can be delivered with high precision. This strategy holds immense potential for treating a wide range of diseases, including cancer and neurodegenerative disorders, with improved therapeutic windows.
Innovations in Linker Chemistry through Systematic Modifications of this compound
Systematic modifications of the this compound structure are being pursued to fine-tune the physicochemical properties of PROTACs and enhance their degradation efficiency. Variations in the length of the polyethylene (B3416737) glycol (PEG) chain can significantly impact the stability and efficacy of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Researchers are synthesizing and evaluating a range of Trt-PEGn-C2-acid analogues, where 'n' represents a varying number of PEG units, to identify the optimal linker length for specific target proteins.
Introduction of different functional groups along the linker backbone is another key area of innovation. These modifications can influence the linker's rigidity, polarity, and ability to engage in specific interactions with the target protein or E3 ligase, thereby modulating the efficiency and selectivity of degradation. For instance, the incorporation of cyclic structures or aromatic rings can introduce conformational constraints that may favor a more productive ternary complex formation.
The trityl (Trt) protecting group, while useful for synthesis, also presents opportunities for innovation. The development of alternative protecting group strategies that can be removed under milder conditions or that impart beneficial properties to the final PROTAC are areas of active investigation. Such advancements will streamline the synthesis of complex PROTACs and expand the chemical space available for linker design.
Integration into Advanced Functional Biomaterials and Nanosystems
The conjugation of this compound to advanced biomaterials and nanosystems is an emerging research avenue with the potential to revolutionize drug delivery and regenerative medicine. By immobilizing this compound-containing PROTACs within hydrogel scaffolds, it is possible to create localized depots for sustained release of the degrader molecules. This approach could be particularly beneficial for treating localized diseases, such as solid tumors or inflammatory conditions, by maintaining high local concentrations of the therapeutic agent while minimizing systemic exposure.
Incorporation of this compound into nanoparticles, liposomes, and other nanosystems offers a versatile platform for targeted drug delivery. The PEG component of the linker can enhance the biocompatibility and circulation time of these nanocarriers, while the terminal carboxylic acid provides a convenient handle for conjugation to targeting ligands or other functional molecules. These "smart" delivery systems can be engineered to release their PROTAC payload in response to specific physiological cues, such as changes in pH or enzyme activity, further enhancing their therapeutic precision.
The table below summarizes the potential applications of this compound in advanced functional biomaterials and nanosystems:
| System | Application | Potential Advantage |
| Hydrogels | Localized PROTAC delivery for solid tumors or inflammation | Sustained release, reduced systemic toxicity |
| Nanoparticles | Targeted delivery to specific cell types | Improved pharmacokinetics, enhanced efficacy |
| Liposomes | Encapsulation of PROTACs for improved stability and delivery | Protection from degradation, controlled release |
Development of Automated Synthesis and High-Throughput Screening Methodologies for this compound Conjugates
To accelerate the discovery and optimization of novel PROTACs, there is a growing need for automated synthesis and high-throughput screening (HTS) platforms. Solid-phase synthesis strategies are being developed to streamline the production of PROTAC libraries with diverse linkers, including derivatives of this compound. nih.gov These methods allow for the rapid and efficient assembly of PROTACs from their constituent building blocks, enabling the exploration of a vast chemical space. nih.gov
High-throughput screening assays are essential for rapidly evaluating the degradation activity of large numbers of PROTACs. thermofisher.cn Cellular assays that measure the levels of the target protein, such as high-content imaging, flow cytometry, and mass spectrometry-based proteomics, are being adapted for HTS formats. thermofisher.cn These platforms enable the rapid identification of potent and selective degraders from large compound libraries, significantly reducing the time and resources required for lead discovery. thermofisher.cn The development of miniaturized synthesis and screening platforms on a single chip further promises to revolutionize the PROTAC drug discovery process by integrating these steps in a seamless workflow. nih.gov
The table below outlines various high-throughput screening methodologies applicable to this compound conjugates:
| Methodology | Principle | Throughput |
| High-Content Imaging | Automated microscopy and image analysis to quantify protein levels | High |
| High-Throughput Flow Cytometry | Rapid analysis of protein expression in individual cells | High |
| Mass Spectrometry-based Proteomics | Global or targeted quantification of protein abundance | Medium to High |
| In-Cell Western | Quantitative immunofluorescence in microtiter plates | High |
| Dual-Reporter Systems | Luciferase and fluorescent protein reporters to monitor protein degradation | High |
Q & A
Q. How should researchers address potential biases when reporting this compound’s efficacy in preclinical models?
- Methodological Answer :
- Blinding : Assign independent investigators to administer compounds and analyze outcomes.
- Transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework.
- Conflict Disclosure : Declare funding sources (e.g., industry partnerships) in manuscripts to uphold credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
